![molecular formula C15H12F2N4O2 B14155492 6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile CAS No. 315244-83-8](/img/structure/B14155492.png)
6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a dihydropyrano[2,3-c]pyrazole core, a difluoromethoxyphenyl group, and an amino group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile typically involves a multi-step process:
Formation of the Dihydropyrano[2,3-c]pyrazole Core: This step involves the cyclization of appropriate precursors under controlled conditions. Common reagents include hydrazine derivatives and α,β-unsaturated carbonyl compounds.
Introduction of the Difluoromethoxyphenyl Group: This step involves the substitution reaction where the difluoromethoxyphenyl group is introduced using suitable halogenated precursors and a base.
Amination and Methylation:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the difluoromethoxyphenyl group, potentially converting it to a hydroxyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbonitrile group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydroxyl derivatives.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile has several scientific research applications:
Medicinal Chemistry: Potential use as a lead compound in the development of new pharmaceuticals due to its unique structure and biological activity.
Biology: Studied for its potential interactions with biological macromolecules such as proteins and nucleic acids.
Materials Science: Investigated for its potential use in the development of new materials with specific electronic or optical properties.
Pharmaceuticals: Potential use in the development of new drugs targeting specific diseases or conditions.
Mechanism of Action
The mechanism of action of 6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxyphenyl group and the amino group play crucial roles in binding to these targets, leading to modulation of their activity. The compound may also influence specific signaling pathways, resulting in its observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 6-Amino-4-[4-(difluoromethoxy)-3-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-[3-(benzyloxy)-4-ethoxyphenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
- 6-Amino-4-(2-ethoxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile
Uniqueness
The uniqueness of 6-Amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the difluoromethoxy group enhances its lipophilicity and potential interactions with biological targets, making it a valuable compound for further research and development.
Properties
CAS No. |
315244-83-8 |
|---|---|
Molecular Formula |
C15H12F2N4O2 |
Molecular Weight |
318.28 g/mol |
IUPAC Name |
6-amino-4-[2-(difluoromethoxy)phenyl]-3-methyl-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile |
InChI |
InChI=1S/C15H12F2N4O2/c1-7-11-12(8-4-2-3-5-10(8)22-15(16)17)9(6-18)13(19)23-14(11)21-20-7/h2-5,12,15H,19H2,1H3,(H,20,21) |
InChI Key |
QPOCMCQHZLNBAL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(C(=C(OC2=NN1)N)C#N)C3=CC=CC=C3OC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




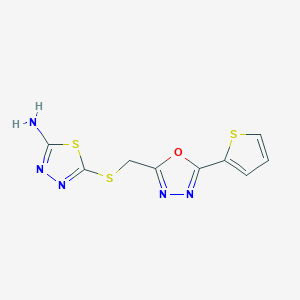
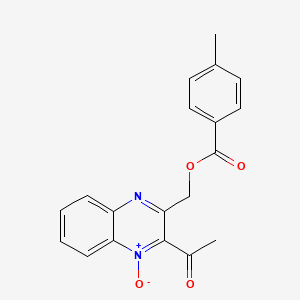
![[1]benzofuro[6,5-e][1]benzofuran](/img/structure/B14155451.png)



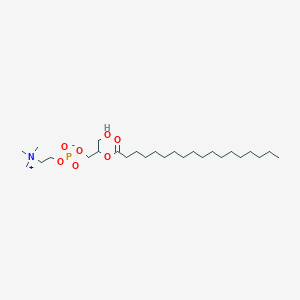
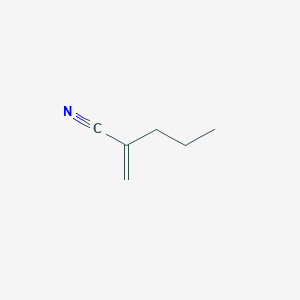

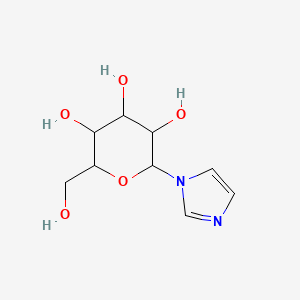

![5-(3,4-Dimethoxyphenyl)-11-methyl-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one](/img/structure/B14155509.png)
